H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

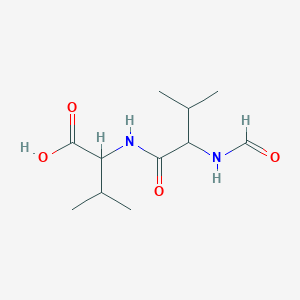

H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh est un composé peptidique synthétique. Il est composé d'une séquence d'acides aminés, notamment la phénylalanine, la lysine, l'alanine, la bêta-cyclohexylalanine, la leucine, la d-alanine et l'arginine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à une résine solide.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé pour permettre l'ajout du prochain acide aminé.

Couplage : Le prochain acide aminé, protégé au niveau de son groupe amino, est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique désirée.

Clivage : Le peptide complet est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

Dans un contexte industriel, la production de this compound peut impliquer des synthétiseurs peptidiques automatisés pour augmenter l'efficacité et le rendement. Ces machines automatisent les étapes répétitives de la SPPS, permettant la production à grande échelle de peptides à haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau de résidus d'acides aminés spécifiques, tels que la méthionine ou la cystéine, si présents.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres groupes fonctionnels pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou d'autres agents réducteurs.

Substitution : Divers réactifs en fonction de la modification souhaitée, tels que des agents acylants pour l'acylation.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation peut conduire à la formation de dérivés sulfoxydes ou sulfones, tandis que la réduction peut donner des groupes thiols libres.

Applications De Recherche Scientifique

H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Recherché pour son rôle potentiel dans les voies de signalisation cellulaire et les interactions protéine-protéine.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.

Industrie : Utilisé dans le développement de matériaux et de produits pharmaceutiques à base de peptides.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le peptide peut se lier à ces cibles, modulant leur activité et influençant les processus cellulaires. Les voies exactes impliquées dépendent de l'application spécifique et de la cible du peptide.

Mécanisme D'action

The mechanism of action of H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and target of the peptide.

Comparaison Avec Des Composés Similaires

Composés similaires

H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh :

Analogues de this compound : Variantes avec de légères modifications de la séquence d'acides aminés ou des groupes fonctionnels.

Unicité

This compound est unique en raison de sa séquence spécifique et de la présence de résidus de bêta-cyclohexylalanine, qui peuvent conférer des propriétés structurales et fonctionnelles distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.

Propriétés

Formule moléculaire |

C51H86N12O9 |

|---|---|

Poids moléculaire |

1011.3 g/mol |

Nom IUPAC |

2-[2-[[2-[[2-[[2-[2-[[6-amino-2-[(2-amino-3-phenylpropanoyl)amino]hexanoyl]amino]propanoylamino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56) |

Clé InChI |

XKNJKFNVOQXGSP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

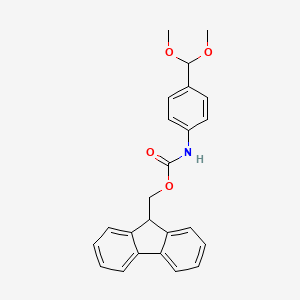

![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)